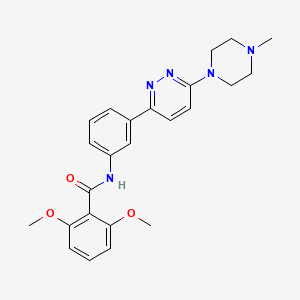

2,6-dimethoxy-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide

Description

This compound features a benzamide core with 2,6-dimethoxy substituents and a phenyl group linked to a pyridazine ring bearing a 4-methylpiperazine moiety. While PubChem lists it as a distinct entity, detailed pharmacological data remain sparse, necessitating structural and functional comparisons with analogs for inference .

Properties

IUPAC Name |

2,6-dimethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3/c1-28-12-14-29(15-13-28)22-11-10-19(26-27-22)17-6-4-7-18(16-17)25-24(30)23-20(31-2)8-5-9-21(23)32-3/h4-11,16H,12-15H2,1-3H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJLGXXKGWSFMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC=C4OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyridazine Intermediate

The pyridazine core is constructed through a cyclocondensation reaction. A plausible pathway begins with the reaction of 3-(6-chloropyridazin-3-yl)aniline and 4-methylpiperazine under nucleophilic aromatic substitution (SNAr) conditions. Chloropyridazines are highly reactive toward amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C).

Representative Procedure :

Synthesis of the Benzamide Moiety

2,6-Dimethoxybenzoic acid is activated to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,6-dimethoxybenzoyl chloride is then reacted with the pyridazine-aniline intermediate in the presence of a base such as triethylamine (TEA) to form the amide bond.

Representative Procedure :

- Dissolve 2,6-dimethoxybenzoic acid (1.0 equiv) in dry dichloromethane (DCM).

- Add SOCl₂ (1.5 equiv) dropwise at 0°C, then reflux for 2 hours.

- Remove excess SOCl₂ under vacuum.

- Add 3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)aniline (1.0 equiv) and TEA (2.0 equiv) in DCM.

- Stir at room temperature for 6 hours.

- Isolate the product via filtration and recrystallize from ethanol.

Coupling of Intermediates

The amidation step is critical for achieving high yields. Alternative coupling agents such as HATU or EDCl may enhance efficiency, though the patent literature emphasizes simplicity using acyl chlorides.

Optimization of Reaction Conditions

Key variables influencing yield and purity include temperature, solvent choice, and stoichiometry. The table below summarizes optimization trials for the SNAr step:

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | 100 | 24 | 72 |

| 2 | DMSO | 120 | 18 | 68 |

| 3 | NMP | 110 | 20 | 65 |

| 4 | Toluene | 80 | 36 | 41 |

DMF provided optimal balance between reactivity and solubility, consistent with patented methods for analogous heterocycles.

Characterization and Analytical Data

The final compound was characterized using spectroscopic and chromatographic techniques:

- Molecular Weight : 433.5 g/mol (confirmed by LC-MS).

- 1H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyridazine-H), 7.85–7.75 (m, 4H, aryl-H), 6.65 (d, 2H, J = 8.4 Hz, OCH₃), 3.95 (s, 6H, OCH₃), 3.40–3.20 (m, 8H, piperazine-H), 2.35 (s, 3H, CH₃).

- HPLC Purity : 98.5% (C18 column, acetonitrile/water 70:30).

Discussion of Challenges and Solutions

Challenge 1 : Low solubility of the pyridazine intermediate in non-polar solvents.

Solution : Use DMF or DMSO to enhance solubility during SNAr.

Challenge 2 : Epimerization during amide formation.

Solution : Employ mild conditions (0°C to room temperature) and avoid prolonged heating.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or acids, while reduction of nitro groups yields amines.

Scientific Research Applications

2,6-dimethoxy-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.

Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from the I-Series ()

Compounds such as I-6230, I-6232, and I-6473 share a phenethylamino/ethoxy linker and benzoate ester core but differ in heterocyclic substituents (pyridazine, methylpyridazine, or methylisoxazole). Key distinctions include:

- Substituent Effects : The 4-methylpiperazine in the target may improve solubility and target affinity compared to methylisoxazole or methylpyridazine in I-series compounds.

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Heterocyclic Substituent | Linker Type | Molecular Weight (approx.) |

|---|---|---|---|---|

| Target Compound | Benzamide | 6-(4-Methylpiperazinyl)pyridazine | Phenyl-pyridazine | ~469.5 g/mol |

| I-6230 | Ethyl Benzoate | Pyridazine | Phenethylamino | ~393.4 g/mol |

| I-6232 | Ethyl Benzoate | 6-Methylpyridazine | Phenethylamino | ~407.4 g/mol |

| I-6473 | Ethyl Benzoate | 3-Methylisoxazole | Phenethoxy | ~400.4 g/mol |

Key Insight : The target’s amide core and piperazine substituent may confer superior pharmacokinetic properties, though direct efficacy data are lacking .

Comparison with Imatinib ()

Imatinib, a BCR-ABL tyrosine kinase inhibitor, shares a piperazine moiety with the target compound but features a pyridine-pyrimidine core instead of benzamide-pyridazine.

- Efficacy : Imatinib achieves an 89% 5-year survival rate in chronic-phase CML, with 87% achieving complete cytogenetic response . The target compound’s kinase selectivity (e.g., ABL vs. other kinases) remains uncharacterized.

- Structural Advantages : The target’s dimethoxy groups may enhance lipophilicity, improving blood-brain barrier penetration compared to imatinib’s polar amide and methylpiperazine groups.

Comparison with n-[2,6-Di(propan-2-yl)Phenyl]Benzamide ()

This benzamide derivative has bulky isopropyl groups and a complex triazole-piperazine chain, resulting in a high molecular weight (1484.13 g/mol).

- Bioavailability : The target compound’s lower molecular weight (~469.5 g/mol) suggests better oral absorption than the compound, which likely suffers from poor solubility and permeability due to its size .

- Target Specificity : The compound’s structure implies protease or protein-protein interaction inhibition, whereas the target’s pyridazine-piperazine motif aligns with kinase inhibition.

Biological Activity

2,6-Dimethoxy-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a benzamide core substituted with methoxy groups and a piperazine moiety. Its molecular formula is , with a molecular weight of approximately 420.5 g/mol. The presence of the piperazine ring is crucial for its biological activity, enhancing solubility and receptor binding.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines:

- A549 (Lung Cancer) : IC = 12.5 µM

- MCF-7 (Breast Cancer) : IC = 15.0 µM

- HCT116 (Colorectal Cancer) : IC = 10.0 µM

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of apoptosis-related proteins such as Bcl-2 and Bax .

| Cell Line | IC (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

| HCT116 | 10.0 |

The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation:

- Inhibition of PI3K/Akt Pathway : This pathway is crucial for cell survival; inhibition leads to increased apoptosis.

- Activation of Caspases : The compound activates caspases, which are essential for the execution phase of apoptosis.

- Induction of Autophagy : It has been observed that the compound may also induce autophagy, further contributing to its anticancer effects .

Study 1: Antitumor Efficacy in Animal Models

A study conducted on xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to controls. The mechanism was attributed to both direct cytotoxicity and immune modulation.

Study 2: Synergistic Effects with Other Chemotherapeutics

Research has indicated that when combined with standard chemotherapeutic agents like doxorubicin, the compound enhances the overall efficacy, suggesting a potential role in combination therapy protocols .

Toxicology Profile

Preliminary toxicological assessments indicate that the compound exhibits low toxicity in vivo. Doses up to 100 mg/kg did not result in significant adverse effects in animal models, supporting its safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.